molecular formula C19H18N4O3S2 B2530417 5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 953170-89-3

5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2530417
CAS RN: 953170-89-3
M. Wt: 414.5
InChI Key: UYZBAXDQCKGRDR-UHFFFAOYSA-N
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Description

The compound “5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a molecular formula of C19H18N4O3S2 and a molecular weight of 414.5.


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has delved into the synthesis of heterocyclic compounds containing a sulfonamido moiety, like 5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide, focusing on their potential antibacterial applications. One study synthesized novel heterocyclic compounds, aiming to use them as antibacterial agents. This involved reacting a precursor with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine. Some of the synthesized compounds showed promising antibacterial activity against specific bacteria strains (Azab, Youssef, & El-Bordany, 2013).

Another study crafted a series of arylazopyrazole pyrimidone clubbed heterocyclic compounds, aiming to assess their antimicrobial activities. These synthesized compounds underwent tests against various bacteria and fungi, showing significant results (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Potential

Several research efforts have explored the potential anticancer properties of sulfonamide derivatives, including compounds similar to the one . For instance, a study developed a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives. These compounds, after a series of synthetic steps, were evaluated in vitro for their activity against various human tumor cell lines. Some compounds exhibited higher activity than doxorubicin, a standard drug, against liver, colon, and lung cancer cell lines (Hafez, Alsalamah, & El-Gazzar, 2017).

Another study synthesized a new series of sulfonamide derivatives and assessed their in-vitro anticancer activity against a human tumor liver cell line (HEPG-2). The study concluded that many compounds showed higher activity than the standard drug doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Antitubercular and Antimicrobial Effects

Additionally, compounds similar to 5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide have been studied for their potential antitubercular and broader antimicrobial effects. A study synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities. The molecular docking studies suggested a promising mode of inhibition against the targeted bacteria and tuberculosis-causing organisms (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

properties

IUPAC Name

5-ethyl-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-3-15-8-11-19(27-15)28(24,25)22-14-6-4-13(5-7-14)16-12-23-17(20-16)9-10-18(21-23)26-2/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZBAXDQCKGRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide

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